molecular formula C8H12Br2 B14598370 Cyclohexane, (2,2-dibromoethenyl)- CAS No. 60754-49-6

Cyclohexane, (2,2-dibromoethenyl)-

Cat. No.: B14598370
CAS No.: 60754-49-6
M. Wt: 267.99 g/mol
InChI Key: RRGUVJJVBAZCFI-UHFFFAOYSA-N
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Description

Cyclohexane, (2,2-dibromoethenyl)-, is a chemical compound with the molecular formula C8H12Br2. This compound is characterized by the presence of a cyclohexane ring substituted with a 2,2-dibromoethenyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (2,2-dibromoethenyl)-, involves the reaction of cyclohexane with 1,1-dibromoethene. This reaction typically requires the presence of a catalyst such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of the enol ester to the final product .

Industrial Production Methods: In industrial settings, the production of cyclohexane, (2,2-dibromoethenyl)-, may involve large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, (2,2-dibromoethenyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various cyclohexane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexane, (2,2-dibromoethenyl)-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, (2,2-dibromoethenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclohexane, 1,2-dibromo-
  • Cyclohexane, 1,3-dione derivatives
  • Cyclohexane, 1,2,4-trioxolane derivatives

Comparison: Cyclohexane, (2,2-dibromoethenyl)-, is unique due to the presence of the 2,2-dibromoethenyl group, which imparts distinct chemical properties and reactivity. Compared to other cyclohexane derivatives, it has specific applications and reactivity patterns that make it valuable in certain chemical and industrial processes .

Properties

IUPAC Name

2,2-dibromoethenylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-8(10)6-7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUVJJVBAZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473818
Record name Cyclohexane, (2,2-dibromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60754-49-6
Record name Cyclohexane, (2,2-dibromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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